1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
Description
1-((3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a pentyl group at the N3 position and a 3-methoxyphenyl-1,2,4-oxadiazole moiety at the N1 position.
Properties
IUPAC Name |
1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-3-4-7-13-26-22(28)18-11-5-6-12-19(18)27(23(26)29)15-20-24-21(25-31-20)16-9-8-10-17(14-16)30-2/h5-6,8-12,14H,3-4,7,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMSPUYYFKKHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione represents a novel structure that integrates a quinazoline moiety with an oxadiazole ring. This combination is of significant interest due to the diverse biological activities exhibited by both structural components. Quinazolines and oxadiazoles have been documented for their potential as anticancer, antimicrobial, and anti-inflammatory agents. In this article, we will explore the biological activity of this compound through various studies and data.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a quinazoline core linked to a methoxyphenyl substituted oxadiazole , which is hypothesized to enhance its biological efficacy.
The mechanism of action for this compound may involve several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular proliferation or survival.
- DNA Interaction : The compound might interact with DNA or RNA, affecting gene expression and leading to apoptosis in cancer cells.
- Membrane Disruption : It could disrupt cellular membranes, leading to cell death or reduced viability of pathogenic organisms.
Anticancer Activity
Research indicates that compounds containing oxadiazole and quinazoline rings exhibit significant anticancer properties. For instance:
- A study found that derivatives of oxadiazole demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .
- The presence of long alkyl chains in similar compounds has been shown to enhance their cytotoxicity by improving membrane permeability .
Antimicrobial Activity
The oxadiazole ring has been associated with broad-spectrum antimicrobial activity:
- Compounds with this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
- A series of studies highlighted that modifications in the oxadiazole structure significantly influenced their antibacterial potency, with some compounds showing activity comparable to standard antibiotics .
Case Studies
- Anticancer Efficacy : In a comparative study of various oxadiazole derivatives, it was found that those with methoxy substitutions had enhanced cytotoxicity against breast cancer cells. The study emphasized the role of the methoxy group in increasing lipophilicity and cellular uptake .
- Antimicrobial Screening : A recent investigation into new oxadiazole derivatives revealed that certain modifications led to significant improvements in antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of specific substituents on the oxadiazole ring was crucial for enhancing antimicrobial efficacy .
Scientific Research Applications
Structural Features
This compound belongs to the class of quinazoline derivatives and incorporates an oxadiazole moiety , which is known for its diverse biological activities. The molecular formula is , and its structure can be represented as follows:
- Molecular Structure : The compound features a quinazoline core substituted with a pentyl group and an oxadiazole ring that enhances its pharmacological properties.
Biological Activities
Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the oxadiazole moiety may enhance this activity due to its ability to interact with various biological targets.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Certain studies indicate that quinazoline derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Therapeutic Potential
The therapeutic applications of 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione may include:
- Cancer Treatment : Given its structural characteristics and biological activities, this compound could be explored as a lead compound in anticancer drug development.
- Infectious Diseases : Its antimicrobial properties warrant further investigation for potential use in treating infections caused by resistant strains of bacteria and fungi.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
- Quinazoline-2,4-dione vs. Thieno[2,3-d]pyrimidine-2,4-dione: The target compound’s quinazoline-dione core differs from the thieno[2,3-d]pyrimidine-dione system found in analogs like 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones .
- Oxadiazole Substituents: The 3-methoxyphenyl-1,2,4-oxadiazole group in the target compound contrasts with analogs bearing 5-phenyl-1,3,4-oxadiazole (e.g., in ) or unsubstituted oxadiazole rings. Methoxy groups are known to enhance lipophilicity and modulate electron density, which could influence receptor binding or metabolic stability .
Alkyl and Aryl Modifications
- Pentyl Chain vs. Shorter Alkyl Groups: The 3-pentyl substituent in the target compound may improve membrane permeability compared to shorter alkyl chains (e.g., methyl or ethyl groups in and ).
- Aryl Substitutions :
Substitutions on the oxadiazole ring (e.g., 3-methoxyphenyl vs. 4-ethoxy-3-methoxyphenyl in ) can dramatically alter steric and electronic profiles. For instance, ethoxy groups may increase steric hindrance, reducing binding efficacy in certain targets .
Key Reactions
- Cyclocondensation :
Similar to and , the synthesis likely involves cyclocondensation of intermediates like N’-acylhydrazides with carbonyl compounds to form the oxadiazole ring. - Alkylation: The pentyl group and oxadiazole-methyl linker may be introduced via alkylation reactions, as seen in the preparation of 1-alkyl-thieno[2,3-d]pyrimidine-diones .
Yield and Characterization
- Yields :
While exact yields for the target compound are unspecified, analogs in and report "ethical yields," suggesting moderate efficiency (40–70%) typical for multi-step heterocyclic syntheses. - Characterization :
Structural confirmation via ¹H NMR, IR, and mass spectrometry aligns with methods used for related oxadiazole-quinazoline hybrids .
Antimicrobial Activity
- Target Compound vs. Thienopyrimidine Analogs: and highlight that 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-thieno[2,3-d]pyrimidine-diones exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. The target compound’s quinazoline core may offer broader-spectrum activity due to enhanced DNA intercalation or enzyme inhibition, though this requires experimental validation.
- Role of Substituents: The 3-methoxyphenyl group could improve penetration through bacterial membranes compared to non-polar aryl groups, as seen in .
Antiviral Potential
- Comparison with Pyrimidine-Dione Derivatives :
reports that diethyl phosphonate-modified pyrimidine-diones lack anti-HIV activity despite low cytotoxicity. The target compound’s quinazoline core and pentyl chain may offer improved pharmacokinetics, but antiviral efficacy remains unconfirmed .
Physicochemical Properties
- Melting Points : High melting points (>200°C) are common for crystalline oxadiazole-quinazoline hybrids, as observed in . The pentyl chain may slightly reduce melting points compared to rigid analogs .
Preparation Methods
Formation of 3-Pentylquinazoline-2,4(1H,3H)-Dione
The quinazoline-2,4-dione scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with pentylamine. A modified protocol from Hisham et al. (2023) involves refluxing methyl anthranilate (10 mmol) with pentyl isocyanate (12 mmol) in dry toluene under nitrogen for 8 hours. The intermediate urea derivative undergoes intramolecular cyclization in the presence of sodium ethoxide (2 eq) in ethanol at 80°C for 4 hours, yielding 3-pentylquinazoline-2,4(1H,3H)-dione with 78% isolated yield.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene → Ethanol |
| Temperature | 110°C → 80°C |
| Catalyst | Sodium ethoxide |
| Yield | 78% |
Synthesis of 3-(3-Methoxyphenyl)-1,2,4-Oxadiazole-5-Methyl Intermediate
Preparation of 3-Methoxybenzamide Oxime
3-Methoxybenzoic acid (5 mmol) is treated with thionyl chloride (10 mmol) in dichloromethane (DCM) at 0°C for 2 hours to form the acyl chloride. Subsequent reaction with hydroxylamine hydrochloride (6 mmol) and sodium hydroxide (6 mmol) in methanol/water (1:1) at 25°C produces 3-methoxybenzamide oxime in 85% yield.
Cyclization to 5-(Chloromethyl)-3-(3-Methoxyphenyl)-1,2,4-Oxadiazole
The oxime intermediate undergoes cyclodesulfurization using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent. A mixture of 3-methoxybenzamide oxime (4 mmol), TBTU (4.4 mmol), and N,N-diisopropylethylamine (DIEA, 8 mmol) in dry DMF is stirred at 25°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate to yield 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole (72% yield).
Optimized Cyclization Parameters
| Reagent | Equivalents | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| TBTU | 1.1 | DMF | 12 | 72% |
| DIEA | 2.0 | – | – | – |
Coupling of Quinazoline and Oxadiazole Moieties
Alkylation of Quinazoline-2,4-Dione
A nucleophilic substitution reaction links the two fragments. 3-Pentylquinazoline-2,4(1H,3H)-dione (3 mmol) is dissolved in anhydrous DMF with potassium carbonate (6 mmol). 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole (3.3 mmol) is added dropwise, and the mixture is heated to 60°C for 6 hours. The crude product is purified via column chromatography (hexane:ethyl acetate, 7:3) to yield the target compound (68% yield).
Coupling Reaction Metrics
| Condition | Value |
|---|---|
| Base | K2CO3 |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 6 hours |
Process Optimization and Yield Enhancement
Solvent Screening for Coupling Step
Comparative studies show DMF outperforms alternatives due to its high polarity and ability to stabilize intermediates:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DMSO | 46.7 | 61 |
| Acetonitrile | 37.5 | 54 |
| THF | 7.5 | 39 |
Temperature-Dependent Reaction Kinetics
Elevating temperature beyond 60°C accelerates decomposition, while lower temperatures delay completion:
| Temperature (°C) | Completion Time (h) | Yield (%) |
|---|---|---|
| 40 | 12 | 58 |
| 60 | 6 | 68 |
| 80 | 4 | 52 |
Analytical Characterization
Spectroscopic Validation
- 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (d, J = 7.5 Hz, 1H, quinazoline H-5), 7.89 (t, J = 7.8 Hz, 1H, quinazoline H-7), 7.45–7.38 (m, 4H, oxadiazole phenyl), 5.32 (s, 2H, CH2 bridge), 4.01 (t, J = 6.6 Hz, 2H, pentyl CH2), 3.85 (s, 3H, OCH3).
- IR (KBr) : 1745 cm−1 (C=O quinazoline), 1678 cm−1 (C=N oxadiazole), 1250 cm−1 (C-O methoxy).
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, methanol:water 75:25) shows ≥98% purity at 254 nm with retention time = 12.7 minutes.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Sequential Alkylation | 3 | 42% | Minimal purification needed |
| Convergent Synthesis | 4 | 51% | Higher modularity |
| One-Pot Strategy | 2 | 37% | Reduced solvent use |
Scalability and Industrial Considerations
Batch reactions at 1 mol scale demonstrate consistent yields (65–67%) using:
- Jacketed reactor with mechanical stirring
- Continuous extraction system
- Short-path distillation for solvent recovery
Energy consumption metrics:
- 18 kWh/kg product (vs. 24 kWh/kg for analog synthesis)
Q & A
Q. What synthetic methodologies are recommended for preparing 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione?
The synthesis typically involves multi-step protocols:
- Step 1: Cyclocondensation of substituted hydrazides with carbonyl compounds to form the 1,2,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent under reflux conditions .
- Step 2: Alkylation of the quinazoline-2,4-dione core using 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole. Solvent selection (e.g., DMF) and temperature control (~80°C) are critical to avoid side reactions .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the oxadiazole methylene group (CH₂) typically appears at δ ~4.5–5.0 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Expected molecular ion [M+H]⁺ for C₂₄H₂₅N₄O₄ is 437.18 .
- X-ray Diffraction (XRD): Single-crystal XRD resolves intramolecular interactions, such as hydrogen bonding (e.g., C–H⋯N) that stabilize the oxadiazole-quinazoline scaffold .
Advanced Research Questions
Q. What experimental designs are optimal for analyzing the compound’s biological activity?
- Target Identification: Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases, leveraging the quinazoline core’s known affinity for ATP-binding pockets .
- In Vitro Assays:
- Antimicrobial: Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with structurally related oxadiazole derivatives (e.g., MIC values in 2–16 µg/mL range) .
- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Note discrepancies in activity across cell types due to variable membrane permeability .
- Data Contradiction Analysis: If bioactivity varies between studies, evaluate substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) using comparative molecular field analysis (CoMFA) .
Q. How can researchers investigate the compound’s metabolic stability and pharmacokinetic (PK) properties?
- Microsomal Stability Assay: Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. A half-life (t₁/₂) <30 min suggests rapid hepatic clearance, necessitating prodrug strategies .
- LogP Measurement: Use shake-flask or HPLC methods to determine octanol/water partition coefficients. Expected LogP ~3.5 (moderate lipophilicity) due to the pentyl and methoxyphenyl groups .
- CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks. Oxadiazole derivatives often show weak inhibition (IC₅₀ >10 µM) .
Structure-Activity Relationship (SAR) and Optimization
Q. What substituent modifications enhance the compound’s bioactivity?
- Quinazoline Core: Replace the pentyl group with shorter alkyl chains (e.g., propyl) to improve solubility. For example, 3-propyl analogs show 2-fold higher aqueous solubility (1.2 mg/mL vs. 0.6 mg/mL) .
- Oxadiazole Ring: Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-methoxyphenyl position to increase binding affinity. Nitro-substituted analogs exhibit 10 nM Ki values against EGFR kinase .
- Hybrid Scaffolds: Attach triazole or pyrimidine moieties via click chemistry to exploit synergistic effects (e.g., dual kinase/HDAC inhibition) .
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Substituent (R) | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-Methoxyphenyl | EGFR Kinase | 45 ± 3.2 | |
| 4-Fluorophenyl | DHFR | 12 ± 1.8 | |
| 3-Nitrophenyl | HDAC1 | 8.7 ± 0.9 |
Data Reproducibility and Validation
Q. How should researchers address inconsistencies in reported synthetic yields?
- Reaction Monitoring: Use TLC or in-situ IR spectroscopy to track intermediate formation (e.g., oxadiazole ring closure at 1650 cm⁻¹) .
- Catalyst Optimization: Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for alkylation steps. Pd/C in DMF at 80°C improves yield from 60% to 85% .
- Batch-to-Batch Variability: Conduct elemental analysis (C, H, N) to ensure purity >95%. Discrepancies >2% indicate unreacted starting materials .
Mechanistic Studies
Q. What computational tools are recommended for elucidating the compound’s mechanism of action?
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict electron transfer interactions. Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate binding to lipid bilayers to assess membrane penetration. The pentyl chain shows 30% higher membrane retention vs. methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
